Denatonium saccharide

描述

Denatonium saccharide is known as the most bitter chemical compound, with a bitterness threshold of 0.01 parts per million . It is commonly used as a bittering agent to prevent accidental ingestion of harmful substances. This compound is a quaternary ammonium cation and is often used in products like denatured alcohol, antifreeze, and animal repellents .

作用机制

Target of Action

Denatonium saccharide, also known as BITTERANT-s, is a bitter compound that primarily targets taste receptors . It is known to activate bitter taste receptors on various cell types, including taste cells, enteroendocrine cells, hindbrain neurons, airway epithelial cells, nasal solitary chemosensory cells, and airway smooth muscle cells .

Mode of Action

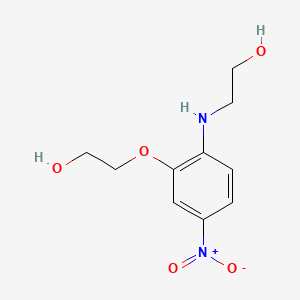

It is known that the activation of bitter taste receptors by denatonium leads to an increase in intracellular ca2+ levels via a g-protein-coupled receptor (gpcr) cascade involving phospholipase c (plc)/inositol 1,4,5-trisphosphate (ip3) signaling . This increase in intracellular Ca2+ triggers various cellular responses depending on the cell type.

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to taste perception and intracellular signaling . Upon activation of the bitter taste receptors, a cascade of intracellular events is triggered, leading to the perception of bitterness. This can result in various physiological responses, such as the release of neurotransmitters in taste cells, insulin secretion by pancreatic islets, and the release of antimicrobial peptides from nasal solitary chemosensory cells .

Result of Action

The primary result of this compound’s action is the perception of a strong bitter taste, which serves as an aversive signal to prevent inappropriate ingestion . It is used in a variety of products, including denatured alcohol, antifreeze, nail-biting deterrents, and animal repellents, to discourage accidental ingestion .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its bitterness perception can be affected by the presence of other flavors or substances. Furthermore, its effectiveness as a deterrent can be influenced by the individual’s sensitivity to bitter tastes, which can vary widely among the population .

准备方法

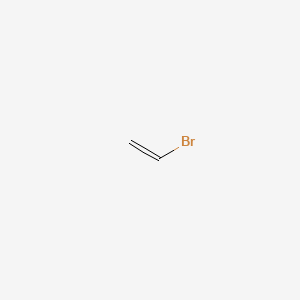

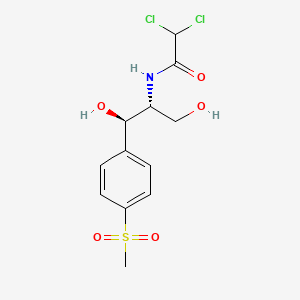

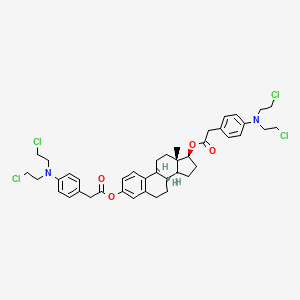

Denatonium saccharide is synthesized through the quaternization of lidocaine, a popular anesthetic, with benzyl chloride or a similar reagent . The reaction involves heating equivalent amounts of denatonium halide (e.g., denatonium chloride) with an alkali metal salt of saccharin (e.g., sodium saccharide) in a solvent medium like water at an elevated temperature, generally around 55°-65°C . The product is then recovered in crystalline form by solvent extraction and precipitation .

化学反应分析

Denatonium saccharide primarily undergoes ion exchange reactions. For instance, denatonium chloride can be converted to this compound via an ion exchange reaction with sodium saccharide . The compound is relatively stable and does not undergo significant oxidation or reduction under normal conditions. The major product formed from these reactions is this compound itself .

科学研究应用

Denatonium saccharide has various applications in scientific research:

Chemistry: Used as a model compound to study the principles of green chemistry and sustainable development.

Biology: Employed in studies involving taste receptors due to its extreme bitterness.

Medicine: Investigated for its potential to stimulate insulin secretion in pancreatic β-cells.

Industry: Widely used as a bittering agent in products to prevent accidental ingestion by humans and animals.

相似化合物的比较

Denatonium saccharide is often compared with denatonium benzoate, another highly bitter compound. Both compounds are used as bittering agents, but this compound is considered to be five times more bitter than denatonium benzoate . Other similar compounds include:

Denatonium benzoate: Used in similar applications but less bitter than this compound.

Quinine: Another bitter compound used in tonic water and as a treatment for malaria.

This compound’s extreme bitterness and effectiveness at very low concentrations make it unique among bittering agents .

属性

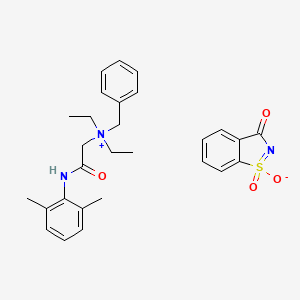

IUPAC Name |

benzyl-[2-(2,6-dimethylanilino)-2-oxoethyl]-diethylazanium;1-oxido-1-oxo-1,2-benzothiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O.C7H5NO3S/c1-5-23(6-2,15-19-13-8-7-9-14-19)16-20(24)22-21-17(3)11-10-12-18(21)4;9-7-5-3-1-2-4-6(5)12(10,11)8-7/h7-14H,5-6,15-16H2,1-4H3;1-4H,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMRHOZBCVOAFHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC1=CC=CC=C1)CC(=O)NC2=C(C=CC=C2C)C.C1=CC=C2C(=C1)C(=O)N=S2(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034361 | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

507.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90823-38-4, 61724-46-7 | |

| Record name | Denatonium saccharide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090823384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenemethanaminium, N-[2-[(2,6-dimethylphenyl)amino]-2-oxoethyl]-N,N-diethyl-, salt with 1,2-benzisothiazol-3(2H)-one 1,1-dioxide (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Denatonium saccharide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | C.I. Acid Violet 68 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Denatonium saccharide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DENATONIUM SACCHARIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2NT7SMW7M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How aversive is denatonium saccharide to different rodent species compared to humans?

A1: Research suggests that the aversiveness of this compound varies significantly across species. While considered highly aversive to humans, studies show that rats actually prefer this compound over quinine, another bitter compound. [] This preference was observed in choice tests where rats consistently consumed more this compound solution. [] Interestingly, grasshopper mice, unlike rats, perceive this compound as more aversive than quinine, a response more similar to humans. [] This highlights the species-specific perception of bitterness and emphasizes the importance of considering target species when employing this compound as an aversive agent.

Q2: Can this compound be used to condition taste aversions in rodents?

A2: While this compound is intended to be aversive, its effectiveness in inducing conditioned taste aversions in rats has been questioned. [] Experiments pairing this compound with saccharin solutions showed inconsistent results in suppressing saccharin consumption over time. [] This suggests that this compound may act as a relatively weak aversive stimulus in rats, at least within the context of conditioned taste aversion paradigms.

Q3: Beyond taste, does exposure to this compound elicit other noticeable responses in rats?

A3: Interestingly, research indicates that rats emit a distinct odor when encountering this compound. [] This odor, distinct from those associated with reward or non-reward, serves as a signal of impending illness to other rats, prompting them to slow their approach towards the source of the odor. [] This suggests that this compound triggers a broader physiological response in rats beyond simple taste aversion.

Q4: Does this compound hold promise as a repellent against rodents in food packaging?

A4: Despite its variable effectiveness as a taste deterrent in some rodents, this compound, combined with other repellents, shows potential for protecting food from rodent damage. [] A study demonstrated that a mixture of this compound, denatonium benzoate, capsicum oleoresin, and natural clinoptilolite provided 100% repellency against house mice in food packaging tests. [] This synergistic effect highlights the potential of combining this compound with other aversive agents to enhance its efficacy as a repellent.

Q5: What are the limitations of using bitter substances like this compound as repellents against herbivores?

A5: Research suggests that relying solely on bitter substances like this compound as repellents against herbivores might be ineffective. [, ] While effective against certain species, their impact on herbivore behavior is inconsistent and highly variable. [, ] Factors like individual preferences, habituation, and the presence of more palatable food sources can significantly influence their efficacy.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-6-Chloro-2-((1-(furo[2,3-c]pyridin-5-yl)ethyl)thio)pyrimidin-4-amine](/img/structure/B1203164.png)

![hexyl 16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B1203166.png)

![1-[6-[(3-Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)amino]hexyl]pyrrole-2,5-dione](/img/structure/B1203167.png)